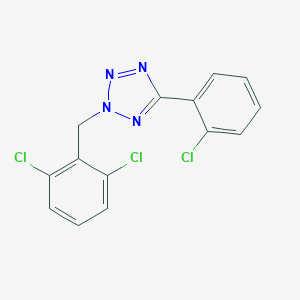
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA is a complex organic compound that features a bromine atom, a benzothiadiazole ring, and a nicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA typically involves multiple stepsThe final step often involves the coupling of the nicotinamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA .
類似化合物との比較
Similar Compounds
- 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide
- 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
- 4-bromo-2,1,3-benzothiadiazole
Uniqueness
Compared to similar compounds, 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA stands out due to its unique combination of functional groupsIts specific structure also imparts unique electronic properties, making it particularly useful in materials science and medicinal chemistry .
特性
分子式 |
C14H10BrN5OS2 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
5-bromo-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10BrN5OS2/c1-7-2-3-10-12(20-23-19-10)11(7)17-14(22)18-13(21)8-4-9(15)6-16-5-8/h2-6H,1H3,(H2,17,18,21,22) |
InChIキー |
GTYXLPIKTCHWKI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=S)NC(=O)C3=CC(=CN=C3)Br |
正規SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=S)NC(=O)C3=CC(=CN=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B328659.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea](/img/structure/B328660.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(phenylacetyl)thiourea](/img/structure/B328661.png)
![3-(1,3-Benzodioxol-5-yl)-2-imino-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B328664.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B328666.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B328667.png)
![4-{[5-(3-Fluorophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B328669.png)
![N-tert-butyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328672.png)
![N-(3-Fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetraazol-2-yl]acetamide](/img/structure/B328673.png)
![N-[4-(butan-2-yl)phenyl]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328674.png)

![N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B328677.png)
![5-[(3-Iodobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B328679.png)
![5-[(3-bromobenzyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)-1H-tetraazole](/img/structure/B328680.png)
